molecular formula C13H10N4O2S B11844900 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B11844900
M. Wt: 286.31 g/mol
InChI Key: IRSNEYVGEACPQB-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety, followed by the construction of the pyrazolo[3,4-d]pyrimidine core. The final step involves the introduction of the thiol group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers or disulfides. Common reagents include alkyl halides and aryl halides.

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. Additionally, the compound may interact with cellular signaling pathways, such as the Wnt/β-catenin pathway, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with similar compounds, such as:

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but differs in its functional groups and overall structure.

    4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another related compound with a similar core structure but different functional groups, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C13H10N4O2S/c20-13-9-6-16-17(12(9)14-7-15-13)8-1-2-10-11(5-8)19-4-3-18-10/h1-2,5-7H,3-4H2,(H,14,15,20)

InChI Key

IRSNEYVGEACPQB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C4=C(C=N3)C(=S)N=CN4

Origin of Product

United States

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